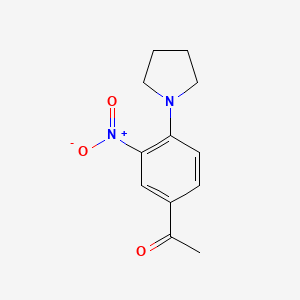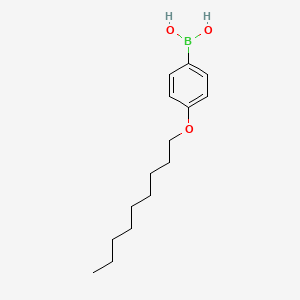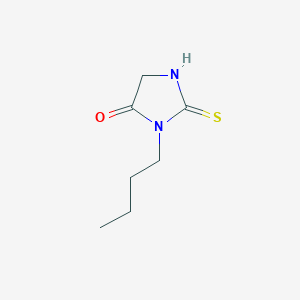
3-Butyl-2-thioxoimidazolidin-4-one
Overview
Description
3-Butyl-2-thioxoimidazolidin-4-one is a heterocyclic compound that belongs to the class of thiohydantoins Thiohydantoins are known for their diverse biological activities and are considered privileged structures in medicinal chemistry
Mechanism of Action
Target of Action
The primary targets of 3-Butyl-2-thioxoimidazolidin-4-one are the enzymes α-glucosidase and α-amylase . These enzymes play a crucial role in carbohydrate digestion, and their inhibition can help manage blood glucose levels, making this compound potentially useful in the treatment of diabetes .
Mode of Action
This compound interacts with its targets, α-glucosidase and α-amylase, by inhibiting their activity . This inhibition slows down carbohydrate digestion, delaying the overall time of carbohydrate digestion, causing a decline in glucose absorption, and subsequently suppressing the rise in plasma glucose concentration .
Biochemical Pathways
The inhibition of α-glucosidase and α-amylase affects the carbohydrate digestion pathway . By slowing down the breakdown of complex carbohydrates into simple sugars, the compound reduces the rate at which glucose is absorbed into the bloodstream. This can help regulate blood glucose levels, particularly after meals, and may be beneficial for individuals with diabetes .
Result of Action
The primary result of the action of this compound is the reduction of post-prandial hyperglycemia (high blood sugar after meals) due to its inhibitory effect on α-glucosidase and α-amylase . This can help manage blood glucose levels in individuals with diabetes .
Biochemical Analysis
Biochemical Properties
3-Butyl-2-thioxoimidazolidin-4-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to inhibit the activity of certain enzymes, such as tyrosyl-DNA phosphodiesterase 1 (TDP1), which is involved in DNA repair mechanisms . The inhibition of TDP1 by this compound can enhance the efficacy of anticancer drugs by preventing the repair of DNA damage in cancer cells. Additionally, this compound has shown affinity for the CB1 cannabinoid receptor, indicating potential interactions with the endocannabinoid system .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it has been found to induce apoptosis by disrupting mitochondrial function and activating caspase pathways . This compound also influences cell signaling pathways, such as the MAPK/ERK pathway, leading to altered gene expression and reduced cell proliferation. Furthermore, this compound affects cellular metabolism by inhibiting key metabolic enzymes, resulting in decreased ATP production and increased oxidative stress.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as TDP1, forming stable complexes that inhibit enzyme activity . This binding is facilitated by the sulfur atom in the thioxo group, which interacts with the enzyme’s catalytic residues. Additionally, this compound can modulate gene expression by affecting transcription factors and epigenetic regulators, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. It has been observed that the compound is relatively stable under physiological conditions, with minimal degradation over time . Long-term exposure to this compound in cell culture models has shown sustained inhibition of cell proliferation and induction of apoptosis. Prolonged exposure may also lead to adaptive responses in cells, such as upregulation of antioxidant defenses and activation of survival pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth in xenograft models . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects are likely due to the compound’s impact on cellular metabolism and oxidative stress. Therefore, careful dose optimization is necessary to maximize therapeutic efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes involved in drug metabolism. It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, potentially contributing to the compound’s overall biological activity. Additionally, this compound can affect metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle, resulting in altered energy production and metabolic homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It has been shown to interact with organic anion transporters, facilitating its uptake into cells . Once inside the cell, the compound can accumulate in specific organelles, such as mitochondria and the endoplasmic reticulum, where it exerts its biological effects. The distribution of this compound within tissues is influenced by factors such as tissue perfusion and the presence of binding proteins.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It has been found to localize predominantly in the mitochondria, where it disrupts mitochondrial function and induces apoptosis . Additionally, the compound can be found in the nucleus, where it interacts with DNA and transcription factors to modulate gene expression. The localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-2-thioxoimidazolidin-4-one typically involves the reaction of butylamine with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbamate. This intermediate is then cyclized using chloroacetic acid under basic conditions to yield the desired thiohydantoin compound. The reaction conditions generally include:
Temperature: Room temperature to moderate heating
Solvent: Aqueous or organic solvents such as ethanol or methanol
Catalysts: Potassium hydroxide or other bases
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous reactors: To ensure efficient mixing and reaction control
Purification steps: Including crystallization, filtration, and drying to obtain high-purity product
Quality control: Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to ensure product consistency
Chemical Reactions Analysis
Types of Reactions
3-Butyl-2-thioxoimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form corresponding alcohols.
Substitution: The nitrogen and sulfur atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols, and halides
Major Products Formed
Oxidation products: Sulfoxides and sulfones
Reduction products: Alcohols
Substitution products: Various substituted thiohydantoins
Scientific Research Applications
3-Butyl-2-thioxoimidazolidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
3-Butyl-2-thioxoimidazolidin-4-one can be compared with other thiohydantoin derivatives, such as:
- 3-Phenyl-2-thioxoimidazolidin-4-one
- 3-Methyl-2-thioxoimidazolidin-4-one
- 3-Ethyl-2-thioxoimidazolidin-4-one
Uniqueness
- Substituent effects: The butyl group in this compound provides unique steric and electronic properties, influencing its reactivity and biological activity.
- Biological activity: The specific substitution pattern can lead to different biological activities, making this compound a valuable compound for targeted research.
By understanding the detailed properties and applications of this compound, researchers can further explore its potential in various scientific and industrial fields.
Properties
IUPAC Name |
3-butyl-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2OS/c1-2-3-4-9-6(10)5-8-7(9)11/h2-5H2,1H3,(H,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIPAXYGBULGOLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)CNC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60400941 | |
| Record name | 3-butyl-2-thioxoimidazolidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162150-91-6 | |
| Record name | 3-butyl-2-thioxoimidazolidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the substitution of oxygen by sulfur in the imidazolidine-2,4-dione scaffold influence the affinity for the CB1 receptor?
A: Research indicates that replacing the oxygen atom with a sulfur atom in the imidazolidine-2,4-dione (hydantoin) scaffold to yield 5,5'-diphenyl-2-thioxoimidazolidin-4-one (thiohydantoin) derivatives leads to an increase in binding affinity for the human CB1 cannabinoid receptor. [] This suggests that the sulfur atom contributes favorably to the interaction with the receptor, potentially through enhanced lipophilicity or altered binding interactions. Notably, this structural modification does not seem to affect the functional activity of the compounds as inverse agonists, as determined by [(35)S]GTPγS binding assays. []
Q2: What is the significance of the 5,5'-bis-(4-iodophenyl) and 3-allyl substituents in 5,5'-bis-(4-iodophenyl)-3-butyl-2-thioxoimidazolidin-4-one (31) and 3-allyl-5,5'-bis(4-bromophenyl)-2-thioxoimidazolidin-4-one (32) for CB1 receptor affinity?
A: Compounds 31 and 32 exhibit the highest affinity for the CB1 receptor among the synthesized thiohydantoins. [] The presence of bulky, halogenated aromatic rings at the 5,5'-positions, specifically 4-iodophenyl in 31 and 4-bromophenyl in 32, likely contributes to increased binding affinity, potentially through interactions with hydrophobic pockets in the receptor. The 3-butyl and 3-allyl substituents, respectively, might further optimize the molecule's orientation and interactions within the binding site. Further studies exploring the structure-activity relationships of these specific substituents could provide more detailed insights into their contribution to CB1 receptor affinity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


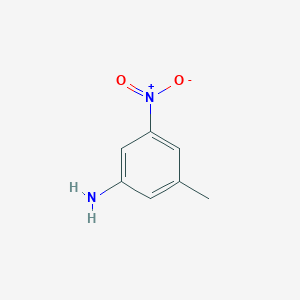

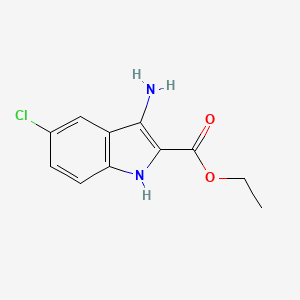

![3-{[3-HYDROXY-4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}PROP-2-ENOIC ACID](/img/structure/B1307559.png)
![1-{N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazinecarbonyl}formamide](/img/structure/B1307569.png)
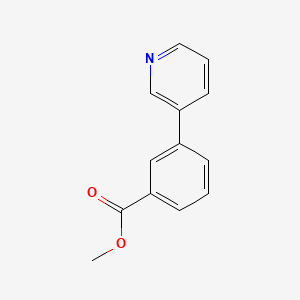
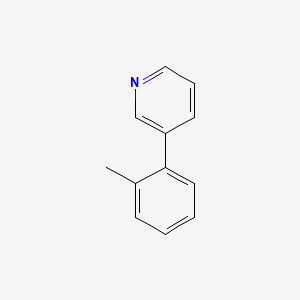
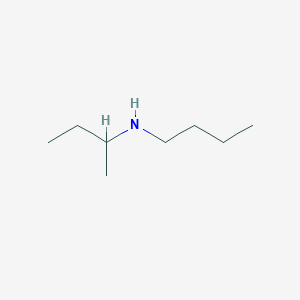

![4-Chloro-2,5-diphenylthieno[2,3-d]pyrimidine](/img/structure/B1307587.png)

